molecular formula C20H30O3 B2916112 Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate CAS No. 67589-53-1

Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate

Cat. No.: B2916112
CAS No.: 67589-53-1
M. Wt: 318.457
InChI Key: AYWFHDWHQHJJTK-QAQDUYKDSA-N
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Description

Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate (CAS: 67589-53-1) is a liquid crystal monomer with the molecular formula C₂₀H₃₀O₃ and a molecular weight of 318.45 g/mol. Structurally, it consists of a trans-configured 4-ethylcyclohexanecarboxylate group esterified to a 4-pentyloxyphenyl moiety. The compound is a white powder with applications in advanced display technologies due to its mesogenic properties. Its synthesis involves esterification of trans-4-ethylcyclohexanecarboxylic acid with 4-pentyloxyphenol, followed by purification via column chromatography. Key suppliers include ZhenDe Chemical Technology (Shanghai), which offers the compound at 98% purity.

Properties

CAS No.

67589-53-1

Molecular Formula

C20H30O3

Molecular Weight

318.457

IUPAC Name

(4-pentoxyphenyl) 4-ethylcyclohexane-1-carboxylate

InChI

InChI=1S/C20H30O3/c1-3-5-6-15-22-18-11-13-19(14-12-18)23-20(21)17-9-7-16(4-2)8-10-17/h11-14,16-17H,3-10,15H2,1-2H3

InChI Key

AYWFHDWHQHJJTK-QAQDUYKDSA-N

SMILES

CCCCCOC1=CC=C(C=C1)OC(=O)C2CCC(CC2)CC

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate typically involves the esterification of 4-(pentyloxy)phenol with 4-ethylcyclohexanecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate is an organic compound with a molecular weight of approximately 318.45 g/mol. It is characterized by a phenyl ring substituted with a pentyloxy group and a cyclohexane ring carrying an ethyl group along with a carboxylate ester in a trans configuration. This compound is investigated for applications in organic synthesis, medicinal chemistry, and materials science.

Scientific Research Applications

  • Organic Synthesis this compound serves as a building block in the synthesis of complex organic molecules. Its synthesis typically involves the esterification of 4-(pentyloxy)phenol with 4-ethylcyclohexanecarboxylic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide and a catalyst such as 4-dimethylaminopyridine under anhydrous conditions.
  • Medicinal Chemistry Studies are ongoing regarding the interactions of this compound with biological targets. Its mechanism of action may involve binding to specific enzymes or receptors, potentially modulating their activity and biological effects.
  • Materials Science this compound has potential applications in material science.

Data Table: Comparison with Structurally Related Compounds

Compound NameStructural Features
4-Ethoxyphenyl 4-pentylcyclohexanecarboxylateSimilar structure; differs in alkoxy group length
Trans-4-(butoxy)phenyl 4-ethylcyclohexanecarboxylateVariation in alkoxy group (butoxy instead of pentyloxy)
Trans-4-(heptyloxy)phenyl 4-ethylcyclohexanecarboxylateLonger alkoxy chain compared to pentyloxy

Mechanism of Action

The mechanism of action of Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of cyclohexanecarboxylate esters used in liquid crystal materials. Below is a detailed comparison with structurally and functionally related analogs:

Structural and Functional Analogues

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate C₂₀H₃₀O₃ - trans-4-ethylcyclohexane
- 4-pentyloxyphenyl
Liquid crystal displays; high thermal stability
4-Pentyloxyphenyl trans-4-pentylcyclohexanecarboxylate C₂₃H₃₆O₃ - trans-4-pentylcyclohexane
- 4-pentyloxyphenyl
Longer alkyl chains enhance mesophase stability
Trans-4-fluorophenyl 4-ethylcyclohexanecarboxylate C₁₅H₁₉FO₂ - trans-4-ethylcyclohexane
- 4-fluorophenyl
Fluorine substituent increases dielectric anisotropy
4-Methoxyphenyl trans-4-n-pentylcyclohexanecarboxylate C₁₉H₂₈O₃ - trans-4-pentylcyclohexane
- 4-methoxyphenyl
Methoxy group reduces melting point (40–44°C)
Trans-4'-cyano[1,1'-biphenyl]-4-yl 4-ethylcyclohexanecarboxylate C₂₂H₂₃NO₂ - trans-4-ethylcyclohexane
- 4-cyanobiphenyl
Cyano group enhances polarity for LCD applications

Key Differences in Physicochemical Properties

Alkyl Chain Length: The ethyl group in the target compound provides moderate molecular rigidity, whereas analogs with pentyl chains (e.g., C₂₃H₃₆O₃) exhibit enhanced mesophase stability due to increased van der Waals interactions. The pentyloxy group on the phenyl ring improves solubility in non-polar solvents compared to shorter alkoxy chains.

Polar Substituents: Fluorine (C₁₅H₁₉FO₂) and cyano (C₂₂H₂₃NO₂) substituents increase dielectric anisotropy, critical for electro-optical performance in displays. The target compound lacks such polar groups, prioritizing thermal stability over polarity.

Melting and Phase Behavior :

  • The methoxy analog (C₁₉H₂₈O₃) melts at 40–44°C, while the target compound’s melting point is unspecified but likely higher due to its bulkier structure.
  • Trans-4-(4-heptylcyclohexyl)benzonitrile (CAS: 61204-03-3) shows a broader nematic phase range, highlighting the role of extended alkyl chains in phase behavior.

Research and Application Insights

Liquid Crystal Performance: The ethylcyclohexane core in the target compound provides a balance between rigidity and flexibility, favoring nematic phases. Analogs with biphenyl groups (e.g., C₂₂H₂₃NO₂) exhibit higher birefringence, making them suitable for high-resolution displays.

Thermal Stability :

  • Trans-4-pentylcyclohexanecarboxylic acid derivatives (CAS: 82575-69-7) show decomposition temperatures >195°C, suggesting the target compound’s suitability for high-temperature applications.

Biological Activity

Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate is an organic compound with promising biological activities that have garnered attention in scientific research. This article explores its synthesis, biological mechanisms, potential therapeutic applications, and comparative analysis with similar compounds.

The synthesis of this compound typically involves the esterification of 4-(pentyloxy)phenol with 4-ethylcyclohexanecarboxylic acid. Key reagents used in this process include dicyclohexylcarbodiimide (DCC) as a dehydrating agent and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is generally conducted under anhydrous conditions to ensure high yield and purity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate enzyme activities and receptor functions, leading to various physiological effects. The compound has been investigated for its potential influence on:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound can bind to receptors, potentially influencing neurotransmitter systems or inflammatory responses.

Therapeutic Applications

Research indicates that this compound may have applications in treating various conditions due to its biological properties:

  • Anti-inflammatory Effects : Preliminary studies suggest it may exhibit anti-inflammatory activity, making it a candidate for treating autoimmune diseases such as rheumatoid arthritis and psoriasis .
  • Neuropharmacology : The compound's interaction with serotonin receptors positions it as a potential lead in developing antidepressants or other neuroactive drugs .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Trans-4-(butyloxy)phenyl 4-ethylcyclohexanecarboxylateShorter alkoxy chainModerate anti-inflammatory properties
Trans-4-(hexyloxy)phenyl 4-ethylcyclohexanecarboxylateLonger alkoxy chainEnhanced lipophilicity, potential for CNS activity
Trans-4-(pentyloxy)phenyl 4-methylcyclohexanecarboxylateMethyl substitution on cyclohexaneVaried interaction profiles with receptors

This compound stands out due to its specific substitution pattern, which may lead to distinct pharmacological profiles compared to its analogs .

Case Studies and Research Findings

  • Inflammatory Models : In animal models of inflammation, compounds similar to this compound demonstrated significant reductions in pro-inflammatory cytokines, indicating a potential mechanism for therapeutic action against inflammatory diseases .
  • Neurotransmitter Interaction : Studies have shown that related compounds can selectively inhibit serotonin reuptake, suggesting that this compound may also possess similar properties, warranting further investigation into its use as an antidepressant .
  • Cell Culture Experiments : In vitro studies have indicated that the compound can modulate cell signaling pathways associated with inflammation and cell proliferation, providing a basis for its potential use in cancer therapeutics.

Q & A

Q. What are the established synthetic routes for Trans-4-(pentyloxy)phenyl 4-ethylcyclohexanecarboxylate, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis typically involves multi-step esterification and functional group transformations. For example:
  • Step 1 : Preparation of the cyclohexanecarboxylate core via trans-esterification or direct coupling. describes a similar approach using methyl trans-4-(tosyloxymethyl)cyclohexanecarboxylate, where tosyl groups act as leaving groups for nucleophilic substitution .

  • Step 2 : Introduction of the pentyloxyphenyl moiety through a Williamson ether synthesis or phenol alkylation under basic conditions (e.g., K₂CO₃/DMF) .

  • Stereochemical Control : The trans-configuration of substituents on the cyclohexane ring is achieved by using rigid intermediates (e.g., trans-4-substituted cyclohexanols) and optimizing reaction temperatures to prevent isomerization .

    • Data Table : Key Reaction Parameters
StepReagents/ConditionsStereochemical OutcomeReference
1Tosyl chloride, DMFRetention of trans-configuration
2Phenol, K₃PO₄, 368 KHigh regioselectivity

Q. How is the purity and structural integrity of this compound validated in research settings?

  • Methodological Answer :
  • Chromatography : HPLC or GC analysis (e.g., >95% purity as per ) using C18 columns and acetonitrile/water gradients .
  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and trans-stereochemistry. For instance, axial-equatorial proton coupling constants (J ≈ 10–12 Hz) in cyclohexane derivatives indicate trans-disubstitution .
  • X-ray Crystallography : Used to resolve ambiguities in stereochemistry, as demonstrated in for analogous cyclohexanecarboxylates .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data across different studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions or cell models. For example:
  • Standardized Assays : Replicate adhesion assays (e.g., fluorometric assays in ) under controlled pH, temperature, and ligand concentrations to minimize variability .
  • Cross-Validation : Use orthogonal techniques (e.g., Western blotting for receptor expression in ) to confirm target engagement .
  • Meta-Analysis : Compare data across studies using normalized metrics (e.g., IC₅₀ values) and adjust for solvent effects (DMSO vs. aqueous buffers) .

Q. How do computational models predict the compound's interaction with biological targets, and what validation methods are used?

  • Methodological Answer :
  • Docking Studies : Molecular docking with VLA-4 integrin () using software like AutoDock Vina to predict binding affinities. Parameters include grid boxes centered on known binding pockets .
  • MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess stability of ligand-receptor complexes. Metrics include RMSD (<2 Å) and hydrogen bond persistence .
  • Experimental Validation : Compare computational predictions with SPR (surface plasmon resonance) data for binding kinetics (e.g., ka/kd rates) .

Q. What are the key considerations in designing stability studies under physiological conditions?

  • Methodological Answer :
  • Buffer Selection : Use phosphate-buffered saline (PBS, pH 7.4) or simulated gastric fluid (pH 1.2) to mimic in vivo conditions. Monitor degradation via LC-MS .

  • Temperature : Accelerated stability testing at 310 K (body temperature) and 298 K (room temperature) to estimate shelf life .

  • Light Sensitivity : Store samples in amber vials if UV-Vis spectroscopy indicates photo-degradation (λmax ~270 nm for aromatic esters) .

    • Data Table : Stability Profile
ConditionDegradation Half-LifeAnalytical MethodReference
PBS, 310 K48 hLC-MS (m/z 375→ fragment ions)
pH 1.2, 310 K12 hHPLC (95% → 80% purity)

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